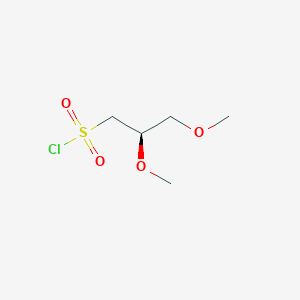

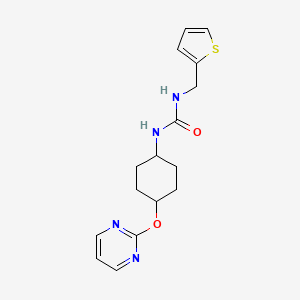

![molecular formula C16H16N2S B2876586 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 385401-95-6](/img/structure/B2876586.png)

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a chemical compound that is part of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . They are also useful in material science due to their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . A variety of transformations are available to conveniently access imidazo[1,2-a]pyridines from readily available starting materials . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . This reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 5-membered imidazole ring fused with a 6-membered pyridine ring . The molecule also contains a methyl group attached to the 5-position of the imidazole ring and a (p-tolylthio)methyl group attached to the 2-position .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, they can be synthesized through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Applications De Recherche Scientifique

Prospective Therapeutic Agents

Imidazo[1,2-a]pyridine compounds, including derivatives like "5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine," are acknowledged for their wide-ranging applications in medicinal chemistry. They exhibit promising activity across a spectrum of therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. The scaffold's representation in various marketed preparations underscores its importance and the ongoing efforts to modify its structure to discover novel therapeutic agents (A. Deep et al., 2016).

Synthesis and Biological Activity

Research into imidazo[1,2-a]pyridines has also focused on their synthesis and potential as antiulcer agents. A study explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aiming at potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, highlighting the scaffold's potential in gastrointestinal therapy (J. Starrett et al., 1989).

Advanced Methodologies for Compound Synthesis

A novel method for preparing (2-aminopyridin-4-yl)methanol showcases the continued innovation in synthesizing imidazo[1,2-a]pyridine-related compounds. This approach highlights the importance of developing efficient, high-yield methods to access key intermediates for further exploration of this scaffold in drug development (A. Lifshits et al., 2015).

Pharmacological Insights

Further investigations into the pharmacology of imidazo[1,2-a]pyridines have expanded our understanding of their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This research underscores the scaffold's utility in designing molecules with targeted biological activities, offering a pathway to new treatments for a variety of conditions (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Fluorescent Probes and Membrane Dynamics

The stability and photophysical properties of imidazo[1,5-a]pyridine derivatives have been exploited in the development of fluorescent probes for studying cell membrane dynamics. These probes intercalate into lipid bilayers, allowing researchers to monitor cellular health and biochemical pathways, illustrating the scaffold's applicability beyond pharmacology into chemical biology and materials science (G. Renno et al., 2022).

Orientations Futures

Considering the widespread application of functionalized imidazo[1,2-a]pyridines, there is a continuing interest in developing new and efficient synthetic routes . Future research may focus on exploring the potential applications of 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine in various fields such as medicinal chemistry and material science.

Propriétés

IUPAC Name |

5-methyl-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-12-6-8-15(9-7-12)19-11-14-10-18-13(2)4-3-5-16(18)17-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAMGTAVZFHQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CN3C(=CC=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

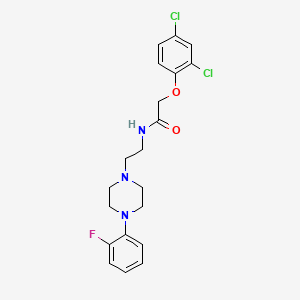

![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)

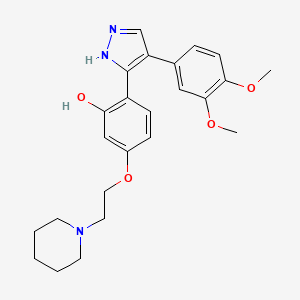

![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2876517.png)

![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)

![6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2876523.png)

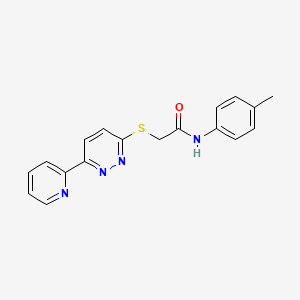

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)